molecular formula C18H21NO3S B6316669 N-((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)-2,4,6-trimethylbenzenesulfonamide CAS No. 175848-32-5

N-((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B6316669
CAS No.: 175848-32-5
M. Wt: 331.4 g/mol
InChI Key: QXOSUDFCRZTZGW-DLBZAZTESA-N
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Description

N-((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that demonstrates intriguing pharmacological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: Synthesis of 1-(2,4,6-trimethylphenylsulfonamido)-2,3-dihydro-1H-indene:

    • Starting Materials: 2,4,6-trimethylbenzenesulfonyl chloride, indan-2-ol.

    • Reaction Conditions: The reaction typically involves the activation of 2,4,6-trimethylbenzenesulfonyl chloride using a base (such as pyridine) followed by nucleophilic substitution with indan-2-ol.

    • Temperature and Time: The reaction can proceed at ambient temperature over several hours to ensure completion.

  • Step 2: Resolution of Racemic Mixture:

    • The racemic mixture is subjected to chiral resolution techniques to obtain the desired enantiomer, (1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl.

Industrial Production Methods:

Industrial synthesis of this compound may involve optimized versions of the aforementioned synthetic routes, employing advanced techniques such as continuous flow chemistry for large-scale production. Precise control over reaction parameters, coupled with high-throughput screening, ensures yield and purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation:

    • Common Reagents and Conditions: Oxidizing agents like KMnO₄ or CrO₃, typically in acidic medium.

    • Major Products: Conversion of hydroxyl groups to ketone or carboxyl functional groups.

  • Reduction:

    • Common Reagents and Conditions: Reducing agents like NaBH₄ or LiAlH₄.

    • Major Products: Reduction of sulfonamide to corresponding amines.

  • Substitution:

    • Common Reagents and Conditions: Electrophiles in the presence of base.

    • Major Products: Substituted derivatives on the benzenesulfonamide group.

Scientific Research Applications

N-((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)-2,4,6-trimethylbenzenesulfonamide has diverse applications across various scientific domains:

  • Chemistry:

    • Utilized as a chiral auxiliary in asymmetric synthesis.

    • Investigated for potential catalytic properties in organic reactions.

  • Biology:

    • Explored for its enzyme inhibition properties, particularly targeting proteases.

  • Medicine:

    • Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer activities.

  • Industry:

    • Application in the development of novel materials with specific functionalities due to its unique structural features.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

  • Molecular Targets and Pathways:

    • Interacts with specific enzymes, modulating their activity.

    • Affects signaling pathways related to cellular growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds and Their Uniqueness:

  • N-((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)-benzenesulfonamide:

    • Lacks the trimethyl groups, leading to differing solubility and bioactivity profiles.

  • N-((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)-naphthalenesulfonamide:

    • Contains a naphthalene moiety, resulting in enhanced binding affinity to certain targets.

Conclusion:

N-((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)-2,4,6-trimethylbenzenesulfonamide stands out due to its distinctive structural properties, making it a valuable compound for research and application in various scientific fields. Its ability to undergo diverse chemical reactions and its potential in therapeutic settings highlight its significance.

Properties

IUPAC Name

N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-11-8-12(2)18(13(3)9-11)23(21,22)19-17-15-7-5-4-6-14(15)10-16(17)20/h4-9,16-17,19-20H,10H2,1-3H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOSUDFCRZTZGW-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2C(CC3=CC=CC=C23)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N[C@H]2[C@H](CC3=CC=CC=C23)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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